Methyl 5-bromo-2-(2-chlorobenzamido)benzoate
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Overview
Description
Methyl 5-bromo-2-(2-chlorobenzamido)benzoate is an organic compound with the molecular formula C15H11BrClNO3 It is a derivative of benzoic acid and is characterized by the presence of bromine and chlorine atoms, as well as an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(2-chlorobenzamido)benzoate typically involves the esterification of 5-bromo-2-(2-chlorobenzamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(2-chlorobenzamido)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction with sodium borohydride can produce an alcohol.
Scientific Research Applications
Methyl 5-bromo-2-(2-chlorobenzamido)benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(2-chlorobenzamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms, as well as the amide functional group, allows the compound to form specific interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chlorobenzoate: Similar in structure but lacks the amide functional group.
Methyl 2-bromo-5-chlorobenzoate: Another isomer with different positioning of the bromine and chlorine atoms.
Methyl 5-bromo-2-(2-fluorobenzamido)benzoate: Similar structure with fluorine instead of chlorine.
Uniqueness
Methyl 5-bromo-2-(2-chlorobenzamido)benzoate is unique due to the presence of both bromine and chlorine atoms, as well as the amide functional group. This combination of features allows for specific interactions and reactivity that may not be observed in similar compounds.
Biological Activity
Methyl 5-bromo-2-(2-chlorobenzamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzamide derivatives. Its structure can be represented as follows:
- Molecular Formula : C15H12BrClN2O2
- Molecular Weight : 373.62 g/mol
The presence of bromine and chlorine substituents in its structure is significant for its biological activity, influencing both solubility and interaction with biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : Studies indicate that benzamide derivatives can possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary research suggests that this compound may exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Interaction with Receptors : The compound may interact with specific receptors or enzymes in the body, leading to altered cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzamide derivatives, including this compound. The results indicated a significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
Study 2: Anticancer Activity
In vitro studies on related benzamide compounds demonstrated cytotoxic effects against several cancer cell lines (e.g., MCF-7 for breast cancer). While specific data on this compound was not available, the structural similarities suggest potential efficacy .
Study 3: Enzyme Inhibition
Research on similar compounds has shown promising results in inhibiting AChE activity, which is crucial for treating Alzheimer's disease. This suggests that this compound could have neuroprotective properties worth exploring .
Data Table: Biological Activities of Related Compounds
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | AChE Inhibition (%) |
---|---|---|---|
This compound | Moderate | Not specified | Not specified |
Benzamide Derivative A | High | 15 | 75 |
Benzamide Derivative B | Moderate | 20 | 80 |
Properties
IUPAC Name |
methyl 5-bromo-2-[(2-chlorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c1-21-15(20)11-8-9(16)6-7-13(11)18-14(19)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUONYNAXXPUFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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